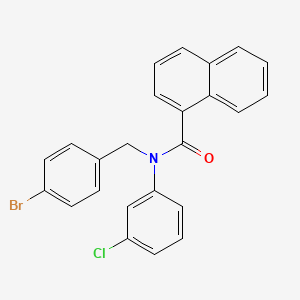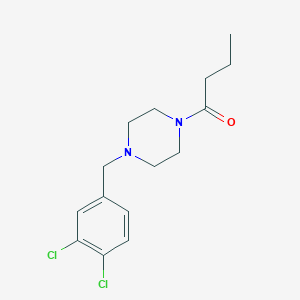
N-(4-bromobenzyl)-N-(3-chlorophenyl)-1-naphthamide
Übersicht
Beschreibung
N-(4-bromobenzyl)-N-(3-chlorophenyl)-1-naphthamide, also known as BBR 3464, is a synthetic compound that has gained significant attention in the field of cancer research. It belongs to the family of metal-binding agents, which have shown promising results in the treatment of various types of cancers.
Wirkmechanismus
N-(4-bromobenzyl)-N-(3-chlorophenyl)-1-naphthamide 3464 exerts its anti-cancer activity through a unique mechanism of action. It binds to metal ions that are essential for the growth and proliferation of cancer cells, resulting in the formation of a complex that causes DNA damage. This DNA damage triggers a cascade of events that ultimately leads to cell death. N-(4-bromobenzyl)-N-(3-chlorophenyl)-1-naphthamide 3464 has been shown to be highly selective for cancer cells, with minimal toxicity to normal cells.
Biochemical and Physiological Effects
N-(4-bromobenzyl)-N-(3-chlorophenyl)-1-naphthamide 3464 has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It also inhibits angiogenesis, the formation of new blood vessels that are necessary for tumor growth. N-(4-bromobenzyl)-N-(3-chlorophenyl)-1-naphthamide 3464 has also been shown to modulate the immune system, leading to enhanced anti-tumor immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromobenzyl)-N-(3-chlorophenyl)-1-naphthamide 3464 has several advantages for lab experiments. It has shown potent anti-tumor activity in preclinical studies, making it a promising candidate for further development. It is also highly selective for cancer cells, with minimal toxicity to normal cells, which is a significant advantage in cancer treatment. However, the synthesis of N-(4-bromobenzyl)-N-(3-chlorophenyl)-1-naphthamide 3464 is a complex process that requires expertise in organic chemistry, which can be a limitation in lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N-(4-bromobenzyl)-N-(3-chlorophenyl)-1-naphthamide 3464. One area of research is the optimization of the synthesis method to make it more efficient and cost-effective. Another area of research is the development of novel formulations of N-(4-bromobenzyl)-N-(3-chlorophenyl)-1-naphthamide 3464 that can improve its pharmacokinetic properties and enhance its anti-tumor activity. Additionally, the combination of N-(4-bromobenzyl)-N-(3-chlorophenyl)-1-naphthamide 3464 with other anti-cancer agents is an area of research that has shown promising results in preclinical studies. Further clinical trials are needed to evaluate the safety and efficacy of N-(4-bromobenzyl)-N-(3-chlorophenyl)-1-naphthamide 3464 in humans.
Conclusion
N-(4-bromobenzyl)-N-(3-chlorophenyl)-1-naphthamide 3464 is a synthetic compound that has shown promising results in preclinical studies as an anti-cancer agent. Its unique mechanism of action, selective toxicity to cancer cells, and range of biochemical and physiological effects make it a promising candidate for further development. However, the complex synthesis method and the need for further clinical trials are challenges that need to be addressed. The future directions for the research and development of N-(4-bromobenzyl)-N-(3-chlorophenyl)-1-naphthamide 3464 offer exciting opportunities for the development of novel cancer treatments.
Wissenschaftliche Forschungsanwendungen
N-(4-bromobenzyl)-N-(3-chlorophenyl)-1-naphthamide 3464 has been extensively studied for its potential as an anti-cancer agent. It has shown promising results in preclinical studies, where it has exhibited potent anti-tumor activity against various types of cancers, including breast, ovarian, and lung cancers. N-(4-bromobenzyl)-N-(3-chlorophenyl)-1-naphthamide 3464 works by binding to metal ions, such as copper and zinc, that are essential for the growth and proliferation of cancer cells. This metal-binding activity leads to the disruption of the cancer cell's DNA, resulting in cell death.
Eigenschaften
IUPAC Name |
N-[(4-bromophenyl)methyl]-N-(3-chlorophenyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrClNO/c25-19-13-11-17(12-14-19)16-27(21-8-4-7-20(26)15-21)24(28)23-10-3-6-18-5-1-2-9-22(18)23/h1-15H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDINLWLJLXCJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)N(CC3=CC=C(C=C3)Br)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromobenzyl)-N-(3-chlorophenyl)-1-naphthamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B4762895.png)
![N-(5-chloro-2-methoxyphenyl)-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B4762899.png)

![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4762903.png)
methanone](/img/structure/B4762914.png)
![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[4-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4762918.png)

![2-isopropyl-5-methylphenyl ({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)acetate](/img/structure/B4762934.png)
![N-isopropyl-2-[(phenylacetyl)amino]benzamide](/img/structure/B4762942.png)

![2-({[4-(4-bromophenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)benzoic acid](/img/structure/B4762951.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4762957.png)

![N-(4-methoxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4762984.png)